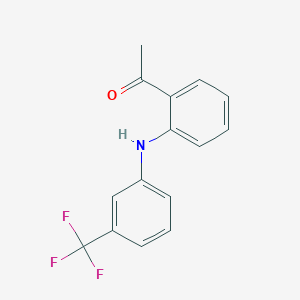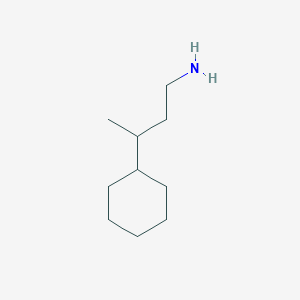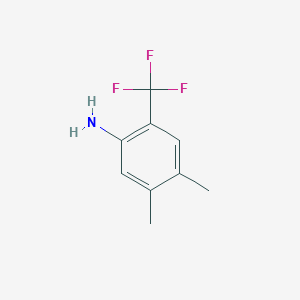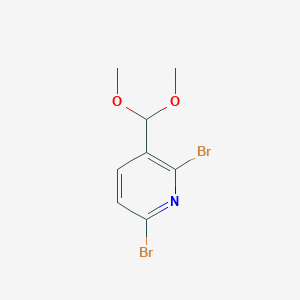
2,6-Dibromo-3-(dimethoxymethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-3-(dimethoxymethyl)pyridine is an organic compound with the molecular formula C8H9Br2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions and a dimethoxymethyl group at the 3 position on the pyridine ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-(dimethoxymethyl)pyridine typically involves the bromination of 2,6-lutidine followed by the introduction of the dimethoxymethyl group. One common method involves dissolving 2,6-lutidine in carbon tetrachloride (CCl4) and slowly adding dibromoethane and azobisisobutyronitrile (AIBN) as a radical initiator. The reaction mixture is refluxed at 80°C for one hour. After the reaction is complete, the mixture is cooled, filtered, and washed with saturated sodium bicarbonate (NaHCO3) and sodium chloride (NaCl) solutions. The product is then dried and purified by column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dibromo-3-(dimethoxymethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while cross-coupling reactions can produce biaryl derivatives .
Applications De Recherche Scientifique
2,6-Dibromo-3-(dimethoxymethyl)pyridine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-3-(dimethoxymethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the dimethoxymethyl group can participate in various binding interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dibromopyridine: Lacks the dimethoxymethyl group and is used as a chelating ligand and in the formation of macrocycles.
3,5-Dibromo-2-methoxypyridine: Similar structure but with different substitution pattern, used in different synthetic applications.
Uniqueness
2,6-Dibromo-3-(dimethoxymethyl)pyridine is unique due to the presence of both bromine atoms and the dimethoxymethyl group, which confer distinct reactivity and binding properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in various scientific research applications .
Propriétés
Formule moléculaire |
C8H9Br2NO2 |
|---|---|
Poids moléculaire |
310.97 g/mol |
Nom IUPAC |
2,6-dibromo-3-(dimethoxymethyl)pyridine |
InChI |
InChI=1S/C8H9Br2NO2/c1-12-8(13-2)5-3-4-6(9)11-7(5)10/h3-4,8H,1-2H3 |
Clé InChI |
UMVBXWHUPXZWGE-UHFFFAOYSA-N |
SMILES canonique |
COC(C1=C(N=C(C=C1)Br)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-1-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124156.png)



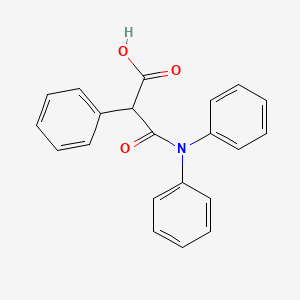
![N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide)](/img/structure/B13124177.png)
